1-Benzylazetidin-3-amine dihydrochloride

Übersicht

Beschreibung

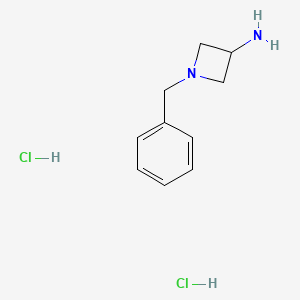

1-Benzylazetidin-3-amine dihydrochloride is an organic hydrochloride compound with the molecular formula C10H16Cl2N2. It is a white crystalline solid that is soluble in water and alcohol solvents. This compound is often used in biochemical research and organic synthesis due to its unique chemical properties .

Vorbereitungsmethoden

The preparation of 1-Benzylazetidin-3-amine dihydrochloride typically involves the synthesis of azetidine followed by treatment with hydrochloric acid. The specific synthetic steps require precise experimental manipulations, including reaction conditions and workup procedures . Industrial production methods may involve bulk manufacturing and sourcing of raw materials to ensure the compound’s purity and consistency .

Analyse Chemischer Reaktionen

1-Benzylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Benzylazetidin-3-amine dihydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug discovery.

- Baricitinib Synthesis : One notable application is in the synthesis of Baricitinib, a JAK1/JAK2 inhibitor used for treating rheumatoid arthritis. The compound is synthesized through a series of reactions involving 1-benzylazetidin-3-amine derivatives as key intermediates. A green synthesis method has been established that utilizes commercially available starting materials, promoting cost-effectiveness and environmental sustainability .

- PROTACs Development : The compound has also been explored in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce targeted protein degradation. Research indicates that derivatives of 1-benzylazetidin-3-amine can effectively recruit E3 ubiquitin ligases for selective degradation of target proteins, showcasing its potential in therapeutic applications against various diseases .

Synthetic Methodologies

The synthesis of this compound involves several innovative approaches that emphasize efficiency and yield.

- Green Chemistry Approaches : Recent studies have highlighted the use of microchannel reactors for synthesizing azetidine derivatives, including 1-benzylazetidin-3-amine. This method not only improves reaction efficiency but also minimizes waste, aligning with green chemistry principles .

- One-Pot Synthesis : An improved one-pot synthesis method has been developed, allowing for multikilogram-scale production of 1-benzylazetidin-3-ol derivatives. This method simplifies the synthetic route and reduces the number of purification steps required, making it more suitable for industrial applications .

Wirkmechanismus

The mechanism of action of 1-Benzylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Benzylazetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:

1-Benzylazetidin-3-amine: This compound has a similar structure but lacks the dihydrochloride component.

Azetidine: This compound is a simpler structure that serves as a building block for more complex derivatives.

Other azetidine derivatives: These compounds have various substitutions and modifications that confer different chemical properties and applications

This compound is unique due to its specific chemical structure and properties, which make it valuable for a wide range of scientific and industrial applications.

Biologische Aktivität

1-Benzylazetidin-3-amine dihydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a four-membered azetidine ring with a benzyl substituent at the nitrogen atom. This specific structure contributes to its distinct chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 221.13 g/mol |

| CAS Number | 292163-61-2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Although specific targets are not extensively documented, its structure suggests potential interactions with:

- Enzymes: It may act as an inhibitor or modulator of enzyme activity, influencing metabolic pathways.

- Receptors: The compound could interact with neurotransmitter receptors, potentially affecting neuronal signaling pathways.

Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

- Antitumor Activity: Preliminary research indicates that derivatives of azetidine compounds may exhibit antitumor properties by inducing apoptosis in cancer cells. For instance, studies have shown that similar azetidine derivatives can inhibit cell proliferation in certain cancer lines through modulation of apoptotic pathways .

- Neuropharmacological Effects: The compound's potential neuroactive properties have been investigated, suggesting that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could have implications for treating neurodegenerative diseases or mood disorders.

- Synthetic Applications: As a building block in organic synthesis, this compound has been utilized in the development of more complex molecules with potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-Methylazetidin-3-amine dihydrochloride | Contains a methyl group instead | Known for moderate neuroactive effects |

| 1-Benzyl-N-methylazetidin-3-amine dihydrochloride | Contains both benzyl and methyl groups | Exhibits enhanced receptor binding |

Case Studies

Several case studies have highlighted the biological relevance of azetidine derivatives, including:

- A study focusing on the synthesis and evaluation of azetidine-based compounds as potential inhibitors of specific cancer cell lines demonstrated that modifications to the azetidine ring significantly affected their cytotoxicity profiles .

- Another investigation assessed the neuropharmacological effects of azetidine derivatives in animal models, revealing promising results in modulating behavior associated with anxiety and depression.

Eigenschaften

IUPAC Name |

1-benzylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-10-7-12(8-10)6-9-4-2-1-3-5-9;;/h1-5,10H,6-8,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJBWUKPJLINKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704391 | |

| Record name | 1-Benzylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307683-81-3 | |

| Record name | 1-Benzylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.